molecular formula C12H23N3O6 B605285 Ald-CH2-PEG5-Azide CAS No. 1446282-38-7

Ald-CH2-PEG5-Azide

Cat. No. B605285
M. Wt: 305.33
InChI Key: VYTIEPBAXZXQJS-UHFFFAOYSA-N
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Description

Ald-CH2-PEG5-Azide is a crosslinker containing an azide group and an aldehyde group . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .


Synthesis Analysis

Ald-CH2-PEG5-Azide is a degradable ADC linker that can synthesize antibody drugs (ADC) . It is commonly employed in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular weight of Ald-CH2-PEG5-Azide is 305.3 g/mol . The molecular formula is C12H23N3O6 . It contains total 43 bond(s); 20 non-H bond(s), 3 multiple bond(s), 17 rotatable bond(s), 3 double bond(s), 1 aldehyde(s) (aliphatic), 1 positively charged N, and 5 ether(s) (aliphatic) .


Chemical Reactions Analysis

The azide group enables PEGylation via Click Chemistry . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced . PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage .


Physical And Chemical Properties Analysis

The PEG molecular weight of Ald-CH2-PEG5-Azide is 305.3 g/mol . The functional group is Aldehyde/Azide . The CAS No. is 1446282-38-7 .

Scientific Research Applications

“Ald-CH2-PEG5-Azide” is a crosslinker containing an azide group and an aldehyde group . The azide group enables PEGylation via Click Chemistry, and the hydrophilic PEG spacer increases solubility in aqueous media . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond .

  • Drug Delivery Systems : Ald-CH2-PEG5-Azide excels in the development of drug delivery systems targeting specific receptors through amino group conjugation . The aldehyde functional group (Ald-CH2) is equipped for this purpose .

  • Bioconjugation : Azide linkers, featuring the azido (N3) group, are the linchpin of precision bioconjugation . Their high reactivity in click chemistry reactions makes them essential for spatiotemporal control in drug delivery systems .

  • Pharmaceuticals and Therapeutics : Azide PEG linkers, in conjunction with Click Chemistry, are revolutionizing biopharmaceuticals . These tools enable precise bioconjugation and enhance drug delivery systems, leading to improved pharmacokinetics, stability, and therapeutic efficacy .

  • Antibody-Drug Conjugates (ADCs) : Ald-CH2-PEG5-Azide is used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

  • Protein-Drug Conjugates : Amino-aliphatic-azide linkers, featuring amino functionalities for coupling with carboxylic acids, are instrumental in creating protein-drug conjugates . These conjugates offer enhanced therapeutic efficacy .

  • Controlled Drug Release : For controlled drug release, Ald-PEG-Azide, featuring the aldehyde group, facilitates reductive amination, ensuring precise modification of biomolecules .

  • Reversible PEGylation : Ald-CH2-PEG5-Azide can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage . This allows for the temporary modification of biomolecules, which can be useful in a variety of research and therapeutic applications .

  • Bioconjugates with Specific Targeting : The aminooxy functional group in Aminooxy-PEG-Azide selectively targets aldehydes, allowing for bioconjugates with specific targeting and controlled drug release properties .

  • Stable Linkages in Bioconjugate Design : Azide-PEG-Tos incorporates a tosylate group, enabling nucleophilic substitution reactions, making it a valuable choice for stable linkages in bioconjugate design .

  • Modifying Primary Amines : Azido-Aliphatic-NHS esters, as amine-reactive derivatives, find wide application in modifying primary amines within proteins, peptides, and antibodies, thus enhancing their pharmacokinetics and efficacy .

Safety And Hazards

Ald-CH2-PEG5-Azide is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . It should be stored in closed vessels, refrigerated .

Future Directions

Azide PEG linkers, in conjunction with Click Chemistry, are revolutionizing biopharmaceuticals . These tools enable precise bioconjugation and enhance drug delivery systems, leading to improved pharmacokinetics, stability, and therapeutic efficacy . They play a pivotal role in creating antibody-drug conjugates (ADCs) and prodrugs, ultimately enhancing the therapeutic index of drugs .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTIEPBAXZXQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259961
Record name 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-CH2-PEG5-Azide

CAS RN

1446282-38-7
Record name 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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